4-Hydroxy-6-iodoquinazoline-8-carboxylic acid
Overview
Description
4-Hydroxy-6-iodoquinazoline-8-carboxylic acid is a specialized chemical compound with a unique structure that includes a quinazoline core substituted with hydroxy, iodo, and carboxylic acid groups.
Preparation Methods
The synthesis of 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a quinazoline derivative, followed by iodination and subsequent functional group transformations to introduce the hydroxy and carboxylic acid groups. The reaction conditions often require the use of specific reagents such as iodine, oxidizing agents, and catalysts to achieve the desired product . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
4-Hydroxy-6-iodoquinazoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-6-iodoquinazoline-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds with active sites, while the iodo group can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
4-Hydroxy-6-iodoquinazoline-8-carboxylic acid can be compared with other quinazoline derivatives such as:
4-Hydroxyquinazoline-8-carboxylic acid: Lacks the iodo group, which may affect its reactivity and binding properties.
6-Iodoquinazoline-8-carboxylic acid: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
4-Hydroxy-6-chloroquinazoline-8-carboxylic acid: The chloro group may have different electronic and steric effects compared to the iodo group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-iodo-4-oxo-3H-quinazoline-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN2O3/c10-4-1-5-7(6(2-4)9(14)15)11-3-12-8(5)13/h1-3H,(H,14,15)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNKZQKHWZGMSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC=N2)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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